

An In-depth Technical Guide to 4-[bis(4-cyanophenyl)methyl]benzonitrile

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Compound of Interest

Compound Name: *4,4',4"-Methanetriyltribenzonitrile*

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An In-depth Technical Guide to the Properties, Synthesis, and Characterization of 4-[bis(4-cyanophenyl)methyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[bis(4-cyanophenyl)methyl]benzonitrile, a triphenylmethane derivative also identified as **4,4',4"-methanetriyltribenzonitrile**. Notably, this compound is a known impurity in the manufacturing of Letrozole, an aromatase inhibitor used in the treatment of breast cancer, where it is designated as Letrozole EP Impurity B.^{[1][2][3]} This document details the physicochemical properties, various synthetic routes, and analytical characterization of the compound. Furthermore, it explores its potential applications in materials science and pharmacology, supported by experimental protocols and data interpretation.

Core Properties

4-[bis(4-cyanophenyl)methyl]benzonitrile is a white to pale yellow crystalline solid at room temperature.^[1] Its molecular structure consists of a central methane carbon bonded to three 4-cyanophenyl groups. This symmetrical, rigid structure, along with the presence of three nitrile functional groups, dictates its chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of 4-[bis(4-cyanophenyl)methyl]benzonitrile is presented in Table 1. These properties are essential for its handling, purification, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	4-[bis(4-cyanophenyl)methyl]benzonitrile	[4]
Synonyms	4,4',4"-Methanetriyltribenzonitrile, Letrozole Impurity B	[2] [3]
CAS Number	113402-31-6	[4]
Molecular Formula	C ₂₂ H ₁₃ N ₃	[4]
Molecular Weight	319.36 g/mol	[4]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	160-163 °C	[1]
Solubility	High solubility in common organic solvents	[1]
Stability	Relatively stable at room temperature	[1]

Synthesis and Purification

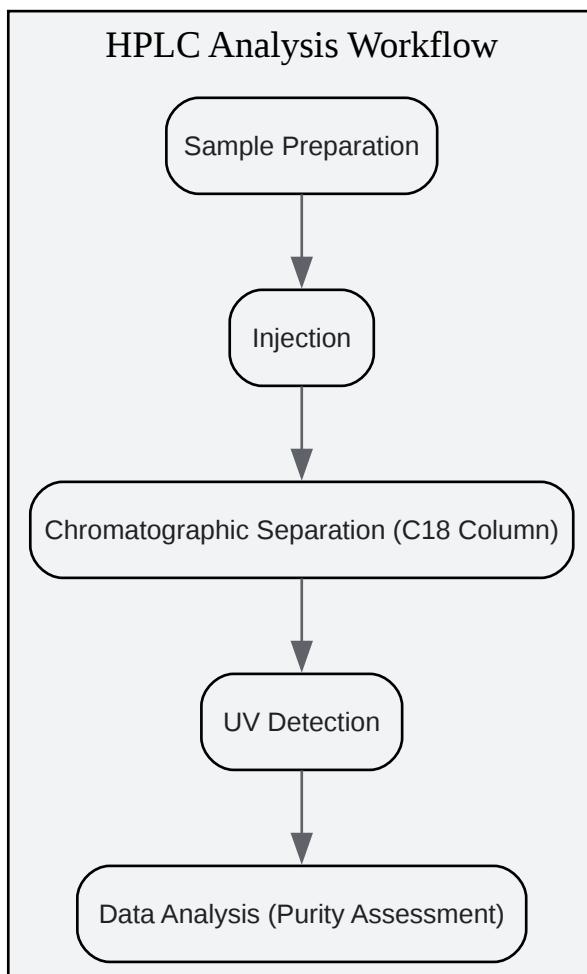
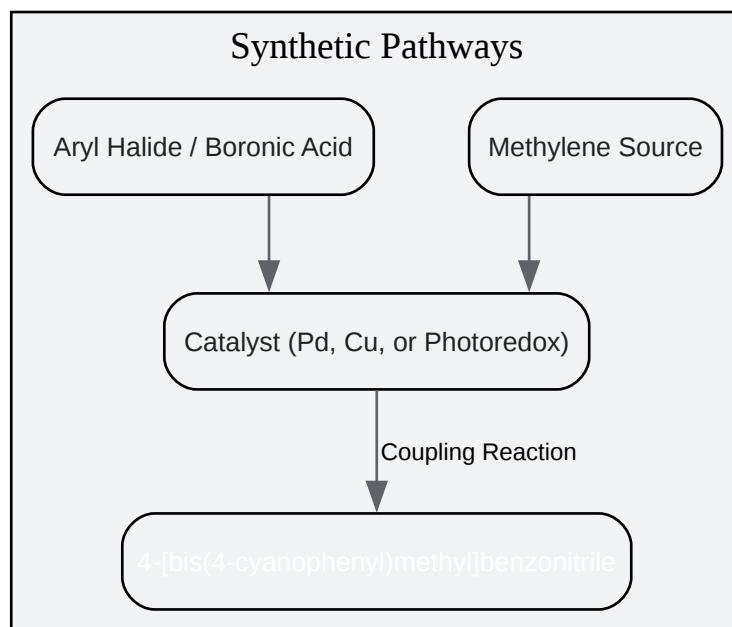
The synthesis of 4-[bis(4-cyanophenyl)methyl]benzonitrile can be achieved through several strategic approaches, primarily involving the formation of the central quaternary carbon and the introduction of the nitrile functionalities.

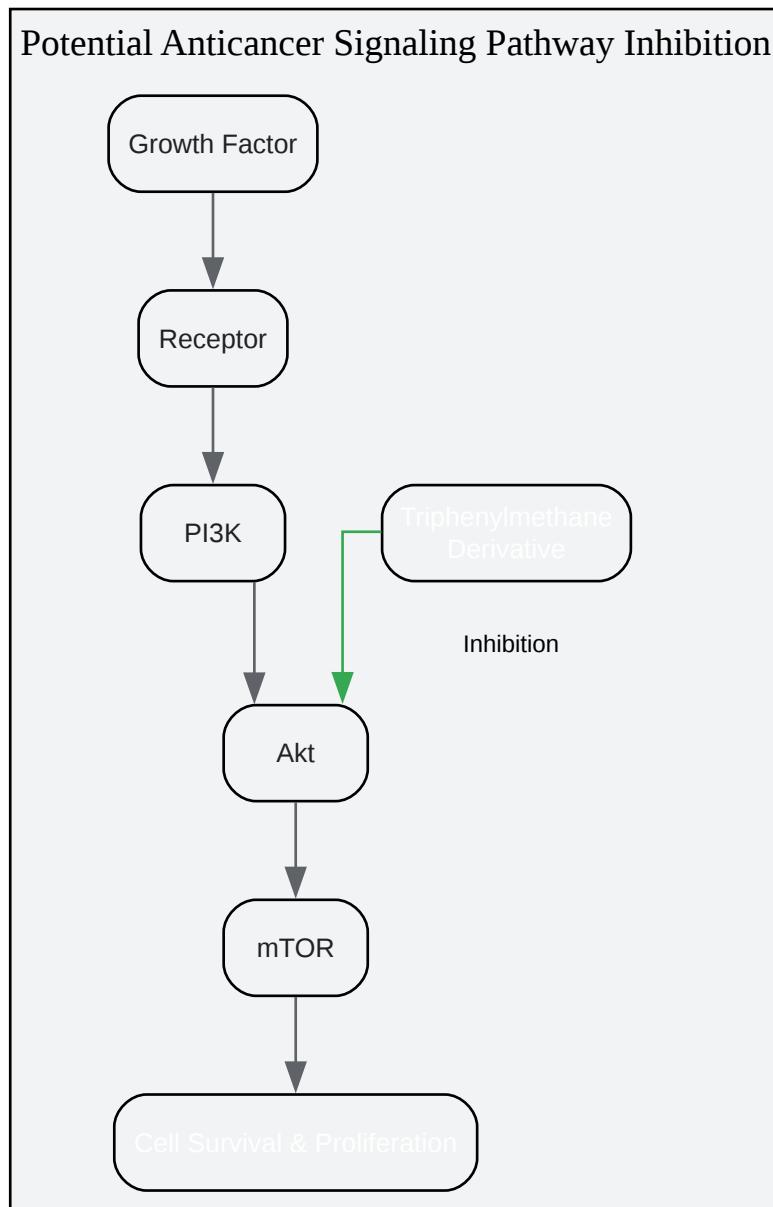
Synthetic Pathways

Several synthetic routes have been proposed, including:

- Friedel-Crafts Alkylation followed by Cyanation: This two-step process involves the initial formation of the triarylmethane core through the reaction of a methylenic species with a benzene derivative, followed by the introduction of the cyano groups.[2]
- Palladium-Catalyzed Coupling: This method utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to couple a methylene precursor with a cyanophenyl halide.[2]
- Copper-Mediated Trimerization: A cost-effective alternative that employs a copper catalyst to trimerize a cyanophenylboronic acid derivative.[2]
- Photoredox Catalysis: A modern approach that allows for the synthesis under milder conditions using light-driven catalysis.[2]

A generalized workflow for the synthesis of triarylmethane derivatives is depicted below.





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